molecular formula C9H18 B3368002 trans-1,1,3,4-Tetramethylcyclopentane CAS No. 20309-77-7

trans-1,1,3,4-Tetramethylcyclopentane

Cat. No.: B3368002
CAS No.: 20309-77-7
M. Wt: 126.24 g/mol
InChI Key: OWHFMVURUNNXMJ-UHFFFAOYSA-N
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Description

trans-1,1,3,4-Tetramethylcyclopentane: is an organic compound with the molecular formula C9H18 . It is a derivative of cyclopentane, where four methyl groups are attached to the cyclopentane ring in a specific trans configuration. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,1,3,4-Tetramethylcyclopentane typically involves the alkylation of cyclopentane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where cyclopentane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1,1,3,4-Tetramethylcyclopentane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), Bromine (Br2)

Major Products Formed:

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated cyclopentane derivatives.

Scientific Research Applications

Chemistry: trans-1,1,3,4-Tetramethylcyclopentane is used as a model compound in studies of cycloalkane chemistry. Its unique structure makes it an ideal candidate for investigating reaction mechanisms and stereochemistry.

Biology: In biological research, this compound can be used as a reference standard in the analysis of complex biological samples. Its stability and well-defined structure make it suitable for use in various analytical techniques.

Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and potential therapeutic applications.

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of specialty chemicals. Its chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-1,1,3,4-Tetramethylcyclopentane involves its interaction with specific molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, including oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    cis-1,1,3,4-Tetramethylcyclopentane: A stereoisomer of trans-1,1,3,4-Tetramethylcyclopentane with different spatial arrangement of methyl groups.

    1,1,2,3-Tetramethylcyclopentane: Another isomer with methyl groups attached at different positions on the cyclopentane ring.

    1,1,3,3-Tetramethylcyclopentane: A compound with two pairs of methyl groups attached to the cyclopentane ring.

Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it a valuable compound for various scientific studies.

Properties

IUPAC Name

1,1,3,4-tetramethylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-7-5-9(3,4)6-8(7)2/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHFMVURUNNXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942453
Record name 1,1,3,4-Tetramethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20309-77-7, 53907-60-1
Record name trans-1,1,3,4-Tetramethylcyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020309777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,1,3,4-Tetramethylcyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,4-Tetramethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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